D-Ala-Lys-AMCA hydrochloride
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Overview
Description
D-Ala-Lys-AMCA hydrochloride: is a known substrate of proton-coupled oligopeptide transporter 1 (PEPT1) that emits blue fluorescence. This compound is often used in scientific research to characterize PEPT1-specific substrates or inhibitors. It can be transported into liver cancer cells and Caco-2 cells based on fluorescence analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Ala-Lys-AMCA hydrochloride involves the coupling of D-alanine (D-Ala) and lysine (Lys) with 7-amino-4-methylcoumarin-3-acetic acid (AMCA). The reaction typically requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and lyophilized to obtain a stable powder form .
Chemical Reactions Analysis
Types of Reactions: D-Ala-Lys-AMCA hydrochloride primarily undergoes substitution reactions due to the presence of amino and carboxyl groups. These reactions are facilitated by reagents like DCC and NHS, which activate the carboxyl group for nucleophilic attack by the amino group .
Common Reagents and Conditions:
Coupling Reagents: DCC, NHS
Solvents: DMF, DMSO
Conditions: Controlled temperature (0-25°C), pH (7-9)
Major Products: The major product formed from these reactions is the peptide bond between D-alanine and lysine, resulting in the formation of this compound .
Scientific Research Applications
Chemistry: D-Ala-Lys-AMCA hydrochloride is used as a fluorescent probe to study peptide transport mechanisms. Its blue fluorescence allows researchers to track its uptake and transport in various cell types .
Biology: In biological research, this compound is used to characterize the specificity of PEPT1 transporters. It helps in understanding the role of these transporters in nutrient absorption and drug delivery .
Medicine: this compound is utilized in cancer research to study its uptake in liver cancer cells. This can provide insights into developing targeted therapies for cancer treatment .
Industry: In the pharmaceutical industry, this compound is used to screen for potential inhibitors of PEPT1 transporters, which can lead to the development of new drugs .
Mechanism of Action
D-Ala-Lys-AMCA hydrochloride exerts its effects by being a substrate for PEPT1 transporters. These transporters facilitate the uptake of the compound into cells, where it emits blue fluorescence. This fluorescence can be measured to determine the efficiency of transport and the specificity of the transporter .
Comparison with Similar Compounds
D-Ala-Lys-AMCA (TFA): Another form of the compound with trifluoroacetic acid as the counterion.
D-Ala-Lys-AMCA (free base): The non-salt form of the compound.
Uniqueness: D-Ala-Lys-AMCA hydrochloride is unique due to its high solubility and stability compared to its free base form. The hydrochloride salt form also enhances its fluorescence properties, making it more suitable for fluorescence-based assays .
Properties
IUPAC Name |
(2S)-6-[[2-(7-amino-4-methyl-2-oxochromen-3-yl)acetyl]amino]-2-[[(2R)-2-aminopropanoyl]amino]hexanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O6.ClH/c1-11-14-7-6-13(23)9-17(14)31-21(30)15(11)10-18(26)24-8-4-3-5-16(20(28)29)25-19(27)12(2)22;/h6-7,9,12,16H,3-5,8,10,22-23H2,1-2H3,(H,24,26)(H,25,27)(H,28,29);1H/t12-,16+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYFZQGMNMFDIC-KKJWGQAZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCCCC(C(=O)O)NC(=O)C(C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)[C@@H](C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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